molecular formula C26H29N3O5S B2870062 methyl 4-({7-[(2-methylpropyl)carbamoyl]-4-oxo-3-(2-phenylethyl)-3,4-dihydroquinazolin-2-yl}sulfanyl)-3-oxobutanoate CAS No. 946323-06-4

methyl 4-({7-[(2-methylpropyl)carbamoyl]-4-oxo-3-(2-phenylethyl)-3,4-dihydroquinazolin-2-yl}sulfanyl)-3-oxobutanoate

Cat. No.: B2870062
CAS No.: 946323-06-4
M. Wt: 495.59
InChI Key: BOIFQCZCYLSIQW-UHFFFAOYSA-N
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Description

methyl 4-({7-[(2-methylpropyl)carbamoyl]-4-oxo-3-(2-phenylethyl)-3,4-dihydroquinazolin-2-yl}sulfanyl)-3-oxobutanoate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a quinazolinone core, which is known for its diverse biological activities, making it a subject of interest in scientific research.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: Its quinazolinone core makes it a candidate for studying enzyme inhibition and receptor binding.

    Medicine: The compound’s potential biological activities, such as anti-inflammatory or anticancer properties, make it a subject of interest in drug development.

    Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and biological activities. As with any chemical, appropriate safety measures should be taken when handling it .

Future Directions

The potential applications of this compound would likely depend on its biological activities. If it shows promising activity in preclinical studies, it could be further developed and eventually tested in clinical trials .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-({7-[(2-methylpropyl)carbamoyl]-4-oxo-3-(2-phenylethyl)-3,4-dihydroquinazolin-2-yl}sulfanyl)-3-oxobutanoate typically involves multiple steps, starting from readily available starting materials

    Formation of Quinazolinone Core: This step involves the cyclization of an appropriate anthranilic acid derivative with an isocyanate to form the quinazolinone ring.

    Introduction of Thioester Group: The thioester group is introduced via a nucleophilic substitution reaction, where a thiol reacts with a suitable ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

methyl 4-({7-[(2-methylpropyl)carbamoyl]-4-oxo-3-(2-phenylethyl)-3,4-dihydroquinazolin-2-yl}sulfanyl)-3-oxobutanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the carbonyl groups to alcohols or to reduce the quinazolinone ring.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce new substituents onto the quinazolinone core or the thioester group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines.

Mechanism of Action

The mechanism of action of methyl 4-({7-[(2-methylpropyl)carbamoyl]-4-oxo-3-(2-phenylethyl)-3,4-dihydroquinazolin-2-yl}sulfanyl)-3-oxobutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazolinone core can bind to active sites of enzymes, inhibiting their activity. Additionally, the compound may interact with cellular pathways involved in inflammation or cell proliferation, leading to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: Compounds with similar quinazolinone cores, such as gefitinib and erlotinib, are known for their anticancer properties.

    Thioester Compounds: Similar thioester-containing compounds are used in various biochemical applications, including enzyme inhibition.

Uniqueness

methyl 4-({7-[(2-methylpropyl)carbamoyl]-4-oxo-3-(2-phenylethyl)-3,4-dihydroquinazolin-2-yl}sulfanyl)-3-oxobutanoate is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other quinazolinone or thioester compounds.

Properties

IUPAC Name

methyl 4-[7-(2-methylpropylcarbamoyl)-4-oxo-3-(2-phenylethyl)quinazolin-2-yl]sulfanyl-3-oxobutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29N3O5S/c1-17(2)15-27-24(32)19-9-10-21-22(13-19)28-26(35-16-20(30)14-23(31)34-3)29(25(21)33)12-11-18-7-5-4-6-8-18/h4-10,13,17H,11-12,14-16H2,1-3H3,(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOIFQCZCYLSIQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)C1=CC2=C(C=C1)C(=O)N(C(=N2)SCC(=O)CC(=O)OC)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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